molecular formula C12H15NO3 B1367886 [(4-Isopropylbenzoyl)amino]acetic acid CAS No. 88416-62-0

[(4-Isopropylbenzoyl)amino]acetic acid

Cat. No.: B1367886
CAS No.: 88416-62-0
M. Wt: 221.25 g/mol
InChI Key: JAIZTNQYPRQPRN-UHFFFAOYSA-N
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Description

[(4-Isopropylbenzoyl)amino]acetic acid is an organic compound with the molecular formula C12H15NO3. It is a derivative of glycine, where the amino group is substituted with a 4-isopropylbenzoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Isopropylbenzoyl)amino]acetic acid typically involves the reaction of 4-isopropylbenzoyl chloride with glycine in the presence of a base. The reaction proceeds through the formation of an amide bond between the amino group of glycine and the acyl chloride . The general reaction conditions include:

    Reagents: 4-isopropylbenzoyl chloride, glycine, and a base (e.g., sodium hydroxide or triethylamine).

    Solvent: An organic solvent such as dichloromethane or tetrahydrofuran.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Time: The reaction typically takes a few hours to complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

[(4-Isopropylbenzoyl)amino]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

[(4-Isopropylbenzoyl)amino]acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [(4-Isopropylbenzoyl)amino]acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and proteins, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    [(4-Isopropoxybenzoyl)amino]acetic acid: Similar in structure but with an isopropoxy group instead of an isopropyl group.

    [(4-Methylbenzoyl)amino]acetic acid: Similar but with a methyl group instead of an isopropyl group.

    [(4-Chlorobenzoyl)amino]acetic acid: Similar but with a chlorine atom instead of an isopropyl group

Uniqueness

[(4-Isopropylbenzoyl)amino]acetic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the isopropyl group can affect the compound’s hydrophobicity and steric properties, making it distinct from other similar compounds .

Properties

IUPAC Name

2-[(4-propan-2-ylbenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-8(2)9-3-5-10(6-4-9)12(16)13-7-11(14)15/h3-6,8H,7H2,1-2H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAIZTNQYPRQPRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588111
Record name N-[4-(Propan-2-yl)benzoyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88416-62-0
Record name N-[4-(Propan-2-yl)benzoyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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